Benzylpropyl acetate
Overview
Description
Benzylpropyl acetate is an organic ester with the molecular formula C12H16O2. It is known for its pleasant, fruity aroma, making it a popular ingredient in the fragrance and flavor industries. This compound is often used in perfumes, cosmetics, and food flavorings due to its appealing scent and taste.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylpropyl acetate can be synthesized through the esterification reaction between benzyl alcohol and propyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous esterification process. This method involves the continuous feeding of benzyl alcohol and propyl acetate into a reactor, where they react in the presence of an acid catalyst. The product is then continuously removed from the reactor, purified, and collected.
Chemical Reactions Analysis
Types of Reactions: Benzylpropyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce benzyl alcohol and propyl acetate.
Oxidation: this compound can be oxidized to form benzyl acetate and propionic acid.
Reduction: The ester group in this compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Benzyl alcohol and propyl acetate.
Oxidation: Benzyl acetate and propionic acid.
Reduction: Benzyl alcohol and propyl alcohol.
Scientific Research Applications
Benzylpropyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a fragrance compound in plant-insect interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of benzylpropyl acetate primarily involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity aroma. At the molecular level, this compound binds to specific olfactory receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its ester group can undergo hydrolysis in biological systems, releasing benzyl alcohol and propyl acetate, which may have further biological effects.
Comparison with Similar Compounds
Benzyl acetate: Similar in structure but with an acetate group instead of a propyl group.
Propyl acetate: Similar in structure but with a propyl group instead of a benzyl group.
Benzyl butyrate: Similar in structure but with a butyrate group instead of a propyl group.
Uniqueness: Benzylpropyl acetate is unique due to its specific combination of benzyl and propyl groups, which gives it a distinct fruity aroma that is different from other esters. This unique scent profile makes it particularly valuable in the fragrance and flavor industries.
Properties
IUPAC Name |
4-phenylbutyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11(13)14-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLAFFPEVBOYCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311745 | |
Record name | Benzylpropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7492-40-2 | |
Record name | Benzylpropyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylpropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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